REACTION_CXSMILES
|
CN(C)CC[O:5][C:6]([O:10][Si](C)(C)C)=[C:7]([CH3:9])C.[CH2:16]([N+](CCCC)(CCCC)CCCC)CCC.C(OCCN(C)C)(=O)C(C)=C.[C:44]([O:49][CH2:50][CH2:51][CH2:52][CH3:53])(=[O:48])[C:45]([CH3:47])=[CH2:46].C(O[Si](C)(C)C)(=O)C(C)=C.O.O.O.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>C1(=O)OC(C)CO1.C1COCC1>[C:44]([O:49][CH2:50][CH2:51][CH2:52][CH3:53])(=[O:48])[C:45]([CH3:47])=[CH2:46].[CH3:16]/[CH:9]=[CH:7]/[C:6]([OH:5])=[O:10] |f:5.6.7.8.9|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
1-(2-dimethylaminoethoxy)-1-trimethylsiloxy-2-methyl-1-propene
|
Quantity
|
6.31 mL
|
Type
|
reactant
|
Smiles
|
CN(CCOC(=C(C)C)O[Si](C)(C)C)C
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(OCC(C)O1)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
8.1 mL
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCCN(C)C
|
Name
|
|
Quantity
|
26.7 mL
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCCCC
|
Name
|
|
Quantity
|
56.1 mL
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)O[Si](C)(C)C
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(OCC(C)O1)=O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
O.O.O.[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purified by passage over a column of basic alumina under argon) from an addition funnel
|
Type
|
ADDITION
|
Details
|
The temperature of the reaction mixture rose from 27° C. to 61° C. during the course of the addition, and an ice bath
|
Type
|
ADDITION
|
Details
|
the conclusion of the addition and removal of the cooling bath
|
Type
|
CUSTOM
|
Details
|
was 32° C.
|
Type
|
ADDITION
|
Details
|
During the course of the addition the temperature of the reaction mixture
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
the solution was refluxed for 12 hr
|
Duration
|
12 h
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated under reduced pressure with a rotary evaporator
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 40.58% |
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OCCCC
|
Name
|
|
Type
|
product
|
Smiles
|
C/C=C/C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |